1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene

Description

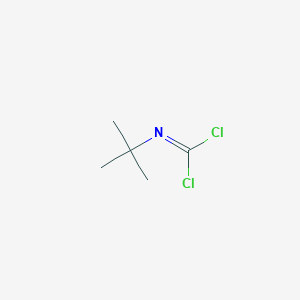

1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene is a chlorinated enamine compound characterized by a nitrogen atom at the β-position of an unsaturated hydrocarbon backbone. Its structure includes two chlorine atoms at the terminal carbon (C1) and two methyl groups at C3, contributing to steric hindrance and electronic effects.

Properties

IUPAC Name |

N-tert-butyl-1,1-dichloromethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl2N/c1-5(2,3)8-4(6)7/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMCNCRRMHUNQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene are not well-documented. Generally, industrial synthesis would involve large-scale chlorination processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions can produce different reduced or oxidized forms of the compound.

Scientific Research Applications

1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene is used in various scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceutical Development: The compound’s unique properties make it useful in the development of new pharmaceutical agents.

Material Science: It is employed in the creation of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene involves its interaction with molecular targets and pathways within a given system. Specific details on its mechanism of action are not well-documented. like many chlorinated compounds, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Differences

Analysis :

- Nitrogen vs.

- Electron-Withdrawing Groups : Compared to the ketone analog (C=O), the enamine structure may exhibit reduced electrophilicity at C2 but increased resonance stabilization .

- Substituent Effects: Bis(difluoramino) groups in the butene analog () introduce strong electron-withdrawing effects, contrasting with the methyl groups in the target compound, which are electron-donating .

Physicochemical Properties

Boiling Points and Stability

Analysis :

- The target compound’s boiling point is expected to be higher than 3,3-dimethyl-1-butyne due to stronger intermolecular forces (dipole-dipole interactions from Cl and N) but lower than the bis(difluoramino) analog due to lighter substituents .

- Stability may be influenced by the enamine group’s susceptibility to hydrolysis or oxidation compared to ketones or alkenes .

Reaction Pathways

- Dehydrohalogenation : Analogous to 1,1-dichloro-3,3-dimethylbutane (), the target compound may undergo elimination reactions to form alkynes or nitriles under basic conditions .

- Electrophilic Addition : The enamine structure could facilitate regioselective additions (e.g., with halogens or acids) at the α-carbon (C1), contrasting with purely aliphatic alkenes .

- Nucleophilic Substitution : The chlorine atoms at C1 may participate in SN2 reactions, though steric hindrance from methyl groups at C3 could slow kinetics .

Biological Activity

1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene, a compound with potential applications in various fields, has garnered attention due to its biological activity. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

This compound is characterized by its unique structure which includes dichlorine and a dimethyl group. Its chemical formula is , and it is classified under the category of chlorinated alkenes.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts. Key areas of research include:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.

- Cytotoxicity : Research indicates that it may have cytotoxic effects on specific cancer cell lines, making it a candidate for further investigation in cancer therapy.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

- Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors within cells, leading to altered cellular functions.

- Induction of Apoptosis : Evidence suggests that it may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS).

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound evaluated its effectiveness against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 50 | 15 |

| S. aureus | 100 | 20 |

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines including HeLa and MCF7. The compound demonstrated IC50 values of approximately 30 µM for HeLa cells and 25 µM for MCF7 cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF7 | 25 |

Toxicological Considerations

While the biological activities present potential therapeutic applications, toxicological assessments are crucial. Studies have indicated that at higher concentrations, the compound may exhibit toxicity in mammalian cell lines. Further research is needed to establish safe dosage levels and understand the long-term effects.

Q & A

Basic: What are the recommended analytical methods to verify the purity and structural identity of 1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene?

Methodological Answer:

To confirm purity and structural identity:

- Chromatography : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. For volatile derivatives, GC-MS can identify trace contaminants .

- Spectroscopy :

- X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable (as demonstrated for structurally related dichloroacetyl compounds) .

Advanced: How can factorial design optimize the synthesis of this compound under varying reaction conditions?

Methodological Answer:

- Variable Selection : Identify critical factors (e.g., temperature, solvent polarity, reagent stoichiometry) using preliminary screening (e.g., Plackett-Burman design).

- Orthogonal Design : Apply a central composite design (CCD) or Box-Behnken matrix to explore interactions between variables (e.g., temperature × reaction time) and model response surfaces for yield optimization .

- Statistical Validation : Use ANOVA to assess significance of factors and confirm model adequacy (p < 0.05). Validate predictions with triplicate runs .

Basic: What stability studies are essential for ensuring the integrity of this compound during storage?

Methodological Answer:

- Environmental Stressors : Test under controlled conditions:

- Analytical Monitoring : Track degradation via HPLC-MS to identify byproducts (e.g., dechlorinated intermediates) .

Advanced: How can computational modeling predict reaction mechanisms involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., activation energy, Gibbs free energy) for proposed pathways (e.g., nucleophilic substitution or elimination).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using software like COMSOL Multiphysics to model diffusion and collision frequencies .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots from temperature-dependent studies) .

Advanced: What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf) for this compound?

Methodological Answer:

- Data Harmonization : Cross-validate literature values using standardized methods (e.g., calorimetry for ΔHf) from authoritative sources like NIST Chemistry WebBook .

- Replicate Experiments : Control variables rigorously (e.g., purity of starting materials, inert atmosphere) to minimize experimental bias.

- Error Analysis : Apply Monte Carlo simulations to quantify uncertainty propagation in derived parameters .

Basic: What solvent systems are optimal for studying the reactivity of this compound in substitution reactions?

Methodological Answer:

- Polar Aprotic Solvents : Use dimethylformamide (DMF) or acetonitrile to stabilize transition states in SN2 mechanisms.

- Low Polarity Solvents : Hexane or toluene for radical-mediated pathways.

- Kinetic Profiling : Conduct time-resolved UV-Vis or F NMR (if fluorine-containing nucleophiles are used) to monitor reaction progress .

Advanced: How can AI-driven experimental design accelerate the discovery of novel derivatives of this compound?

Methodological Answer:

- Generative Models : Train AI algorithms on existing reaction databases to propose synthetically accessible derivatives.

- Autonomous Labs : Implement robotic platforms for high-throughput screening of reaction conditions (e.g., varying catalysts, temperatures).

- Real-Time Optimization : Use machine learning to adjust parameters mid-experiment based on intermediate results (e.g., yield, selectivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.